4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazolidinedione family of compounds, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant effects by reducing oxidative stress in cells. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide in lab experiments is its ability to inhibit the activity of GSK-3β, which plays a role in a variety of cellular processes. This makes it a useful tool for studying the role of GSK-3β in disease processes. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide. One potential direction is to further investigate its anti-inflammatory and antioxidant effects, as these properties may have applications in the treatment of various diseases. Another direction is to investigate its potential as a cancer therapeutic, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a tool for studying GSK-3β.
Synthesis Methods
The synthesis method for 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxybenzyl)benzamide involves the reaction of 2-methoxybenzylamine with 4-chloro-3-nitrobenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.
properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-26-16-5-3-2-4-13(16)11-20-18(23)12-6-7-14(19)15(10-12)21-17(22)8-9-27(21,24)25/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWVGUBNJVZWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
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